N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide
Description
N-(2-Bromoethyl)-2,4-dichlorobenzenesulfonamide is a halogenated sulfonamide derivative characterized by a 2,4-dichlorobenzenesulfonamide core linked to a 2-bromoethyl group. This compound belongs to a broader class of sulfonamide-based molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl2NO2S/c9-3-4-12-15(13,14)8-2-1-6(10)5-7(8)11/h1-2,5,12H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIMDXHOCULYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379343 | |
| Record name | N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680579-43-5 | |
| Record name | N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-bromoethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2,4-Dichlorobenzenesulfonyl chloride+2-Bromoethylamine→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromoethyl group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azidoethyl, thiocyanatoethyl, or other substituted derivatives of the original compound.
Scientific Research Applications
N-(2-Bromoethyl)-2,4-dichlorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive bromoethyl group.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide involves the alkylation of nucleophilic sites in biological molecules. The bromoethyl group can react with nucleophiles such as thiol or amino groups in proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of sulfonamide derivatives are highly influenced by substituents on the benzene ring and the N-linked alkyl/aryl groups. Below is a comparative analysis of key analogs:
Key Observations :
- Halogenation : Chlorine and bromine atoms enhance lipophilicity and electrophilicity, improving membrane permeability and target binding . Fluorine analogs (e.g., 2,4-difluoro) may offer better metabolic stability .
- In contrast, chalcone or cinnamoyl groups (e.g., Derivative 5) enable π-π stacking interactions with biological targets, enhancing anticancer activity .
Biological Activity
N-(2-bromoethyl)-2,4-dichlorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a sulfonamide functional group attached to a dichlorobenzene ring with a bromoethyl substituent. The chemical formula can be represented as:
This structure suggests potential reactivity and interaction with biological targets, particularly through the electrophilic nature of the bromoethyl group.
Mechanisms of Biological Activity
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Cytotoxicity :
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of cytokine release | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against several strains of Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent. The study concluded that the compound's effectiveness could be attributed to its structural characteristics that facilitate interaction with bacterial enzymes involved in folate metabolism .
Case Study: Cytotoxic Effects in Cancer Research
Another significant study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of exposure, indicating substantial cytotoxicity. Mechanistic studies suggested that the compound induces oxidative stress leading to cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
